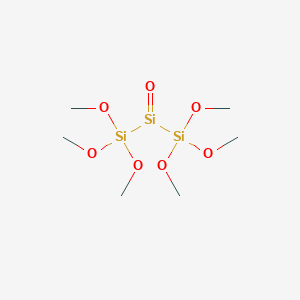
Hexamethoxytrisilan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethoxytrisilan-2-one is a silicon-based compound characterized by its unique structure, which includes three silicon atoms bonded to methoxy groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethoxytrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant. The general reaction is as follows:
SiHCl3+3CH3OH→Si(OCH3)3+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Hexamethoxytrisilan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to silanes.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Hexamethoxytrisilan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which hexamethoxytrisilan-2-one exerts its effects is primarily through its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Hexamethoxytrisilan-2-one can be compared with other silicon-based compounds such as:
Trimethoxysilane: Similar in structure but with fewer methoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Hexamethyldisiloxane: Contains silicon-oxygen bonds but lacks the methoxy groups.
Uniqueness: this compound’s unique combination of three silicon atoms and six methoxy groups provides it with distinct chemical properties, making it more versatile in certain applications compared to its counterparts.
Properties
CAS No. |
89455-28-7 |
|---|---|
Molecular Formula |
C6H18O7Si3 |
Molecular Weight |
286.46 g/mol |
IUPAC Name |
trimethoxy-[oxo(trimethoxysilyl)silyl]silane |
InChI |
InChI=1S/C6H18O7Si3/c1-8-15(9-2,10-3)14(7)16(11-4,12-5)13-6/h1-6H3 |
InChI Key |
DOCWEWAVISMAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)(OC)[Si](=O)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


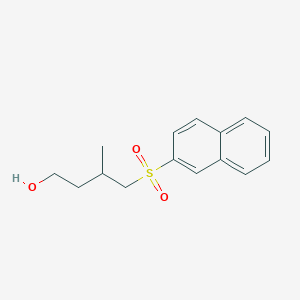
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
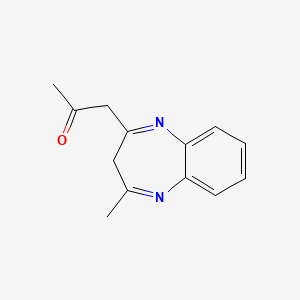
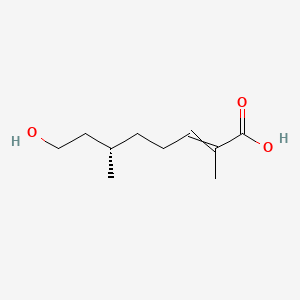
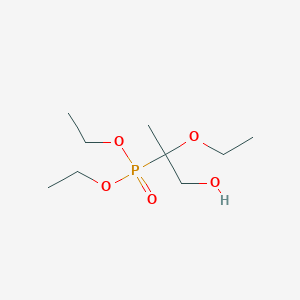
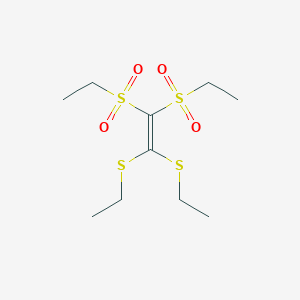

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
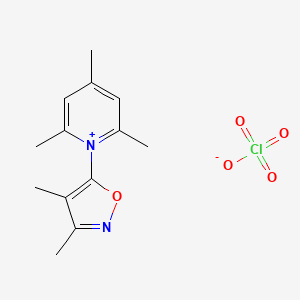
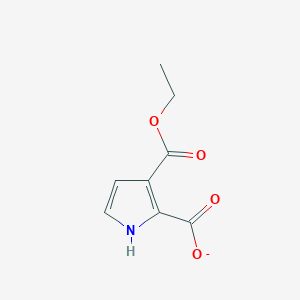
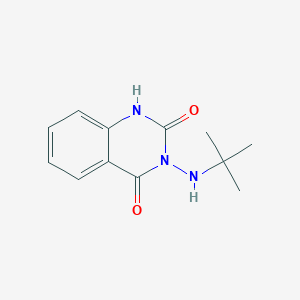
![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
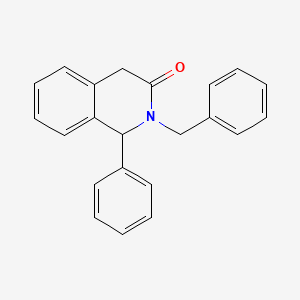
![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
